![molecular formula C20H26N4O B1250903 LISURIDE](/img/structure/B1250903.png)
LISURIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8R-利舒赖是利舒赖的一种立体异构体,利舒赖是一种麦角衍生物,以其药理特性而闻名。 它是一种对人组胺 H1 受体的强效立体特异性部分激动剂 。该化合物因其与各种受体的独特相互作用而引起人们的兴趣,使其成为药理学研究中的一种宝贵工具。
准备方法
8R-利舒赖的合成涉及多个步骤,通常从麦角生物碱开始。该过程包括:
初始烷基化: 麦角生物碱进行烷基化以引入必要的官能团。
环化: 然后将中间产物环化以形成麦角碱环结构。
立体特异性还原: 最后一步涉及立体特异性还原以获得 8R 构型.
工业生产方法通常涉及优化这些步骤以确保高收率和纯度。反应条件,如温度、溶剂和催化剂,经过精心控制以实现所需的立体化学。
化学反应分析
8R-利舒赖经历各种化学反应,包括:
氧化: 它可以使用高锰酸钾等试剂氧化,导致形成氧化衍生物。
还原: 使用氢化铝锂等试剂进行还原反应可以改变其官能团。
这些反应中常用的试剂和条件包括有机溶剂、受控温度和特定催化剂。形成的主要产物取决于反应类型和所用试剂。
科学研究应用
Therapeutic Applications in Parkinson's Disease
Lisuride is primarily recognized for its role in managing Parkinson's disease (PD). Its efficacy as a dopamine agonist makes it a valuable adjunct to traditional therapies like levodopa.
Case Studies and Clinical Trials
- Combination Therapy : A study demonstrated that combining this compound with levodopa resulted in fewer end-of-dose failures and dyskinesias compared to high-dose levodopa alone, suggesting a beneficial sparing effect on levodopa usage .
- Long-term Infusion Studies : Research involving continuous subcutaneous infusion of this compound showed significant reductions in motor fluctuations and dyskinesia over four years compared to standard oral therapies. Patients receiving this compound did not experience deterioration in their Unified Parkinson's Disease Rating Scale scores, indicating sustained therapeutic benefits .
Mechanistic Insights
This compound's mechanism involves activation of dopamine receptors while also antagonizing the 5-hydroxytryptamine2B receptor, which may contribute to its efficacy in alleviating symptoms associated with PD .
Management of Migraine and Cluster Headaches
This compound has been used effectively for treating migraine and cluster headaches due to its vasoconstrictive properties. It acts on serotonin receptors, which play a crucial role in the pathophysiology of these conditions.
Clinical Efficacy
- A systematic review indicated that this compound can reduce the frequency and severity of migraine attacks, providing an alternative for patients who do not respond well to conventional treatments .
Treatment of Hyperprolactinemia and Acromegaly
This compound is also indicated for conditions characterized by elevated prolactin levels, such as hyperprolactinemia and acromegaly. Its ability to inhibit prolactin secretion makes it a suitable option.
Research Findings
- Clinical trials have shown that this compound effectively reduces serum prolactin levels in patients with hyperprolactinemia, often leading to symptom resolution .
Potential Applications in Substance Withdrawal
Emerging research suggests that this compound may have therapeutic potential during withdrawal from psychostimulants like amphetamines.
Behavioral Studies
- A study involving rats indicated that this compound administration during withdrawal phases mitigated psychomotor retardation and reduced catalepsy, suggesting its potential as a treatment for withdrawal symptoms associated with stimulant use .
Exploration of Anxiolytic and Antidepressant Effects
Recent investigations into the psychoactive properties of this compound have opened avenues for its use in treating anxiety and depression.
Clinical Trials
- Phase II clinical trials have suggested that this compound could exert long-lasting anxiolytic effects, potentially benefiting patients with anxiety disorders .
Summary Table of this compound Applications
作用机制
8R-利舒赖通过作为部分激动剂与组胺 H1 受体结合发挥其作用。它还与多巴胺和血清素受体相互作用,根据受体亚型充当激动剂或拮抗剂。 这种多受体相互作用对其药理作用至关重要 .
相似化合物的比较
8R-利舒赖与其他麦角衍生物相比,例如:
8S-利舒赖: 立体异构体 8S-利舒赖具有不同的药理特性,在不同受体上充当部分激动剂.
麦角酰胺: 另一种麦角衍生物,具有类似的受体相互作用,但治疗应用不同。
这些比较突出了 8R-利舒赖在受体特异性和药理学特征方面的独特性。
属性
分子式 |
C20H26N4O |
---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1 |
InChI 键 |
BKRGVLQUQGGVSM-RDTXWAMCSA-N |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
手性 SMILES |
CCN(CC)C(=O)N[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
规范 SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。